molecular formula C9H14N2 B153917 N-Ethyl-1-(pyridin-3-yl)ethan-1-amine CAS No. 130343-03-2

N-Ethyl-1-(pyridin-3-yl)ethan-1-amine

Cat. No. B153917
M. Wt: 150.22 g/mol
InChI Key: DKNOPKLVHKNERI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Ethyl-1-(pyridin-3-yl)ethan-1-amine, also known as N-Ethyl-3-pyridin-3-ylpropan-1-amine, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of arylalkylamines and has a molecular weight of 202.3 g/mol.

Mechanism Of Action

The exact mechanism of action of N-Ethyl-1-(pyridin-3-yl)ethan-1-amine is not fully understood. However, studies have suggested that this compound may exert its neuroprotective and antidepressant effects by modulating the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain. Additionally, N-Ethyl-1-(pyridin-3-yl)ethan-1-amine may protect neurons from oxidative stress and inflammation, which are known to contribute to the development of neurodegenerative diseases.

Biochemical And Physiological Effects

Studies have shown that N-Ethyl-1-(pyridin-3-yl)ethan-1-amine can improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. Additionally, this compound has been shown to have antidepressant effects in animal models of depression. N-Ethyl-1-(pyridin-3-yl)ethan-1-amine may exert these effects by modulating the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain. Furthermore, N-Ethyl-1-(pyridin-3-yl)ethan-1-amine may protect neurons from oxidative stress and inflammation, which are known to contribute to the development of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One advantage of using N-Ethyl-1-(pyridin-3-yl)ethan-1-amine in lab experiments is its potential therapeutic applications in various diseases. Additionally, this compound is relatively easy to synthesize and purify. However, one limitation of using N-Ethyl-1-(pyridin-3-yl)ethan-1-amine in lab experiments is the lack of understanding of its exact mechanism of action. Furthermore, more studies are needed to determine the optimal dosage and administration route of this compound.

Future Directions

There are several future directions for the study of N-Ethyl-1-(pyridin-3-yl)ethan-1-amine. Firstly, more studies are needed to elucidate the exact mechanism of action of this compound. Additionally, studies are needed to determine the optimal dosage and administration route of N-Ethyl-1-(pyridin-3-yl)ethan-1-amine in animal models and humans. Furthermore, the potential therapeutic applications of this compound in other diseases, such as anxiety disorders and schizophrenia, should be explored. Finally, the development of N-Ethyl-1-(pyridin-3-yl)ethan-1-amine derivatives with improved efficacy and safety profiles should be investigated.
In conclusion, N-Ethyl-1-(pyridin-3-yl)ethan-1-amine is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and depression. While the exact mechanism of action of this compound is not fully understood, studies have suggested that it may exert its effects by modulating the levels of neurotransmitters in the brain and protecting neurons from oxidative stress and inflammation. Further research is needed to elucidate the mechanism of action, determine the optimal dosage and administration route, and explore the potential therapeutic applications of N-Ethyl-1-(pyridin-3-yl)ethan-1-amine in other diseases.

Synthesis Methods

The synthesis of N-Ethyl-1-(pyridin-3-yl)ethan-1-amine involves the reaction of 3-bromopyridine with ethylmagnesium bromide, followed by the reaction of the resulting compound with 1-bromo-3-chloropropane. The final product is obtained by reacting the intermediate compound with ammonia. The purity of the compound can be improved by recrystallization from ethanol.

Scientific Research Applications

N-Ethyl-1-(pyridin-3-yl)ethan-1-amine has been studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and depression. Studies have shown that this compound has neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. Additionally, N-Ethyl-1-(pyridin-3-yl)ethan-1-amine has been shown to have antidepressant effects in animal models of depression.

properties

IUPAC Name

N-ethyl-1-pyridin-3-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-3-11-8(2)9-5-4-6-10-7-9/h4-8,11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKNOPKLVHKNERI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C)C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40562278
Record name N-Ethyl-1-(pyridin-3-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40562278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Ethyl-1-(pyridin-3-yl)ethan-1-amine

CAS RN

5746-54-3
Record name N-Ethyl-1-(pyridin-3-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40562278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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